molecular formula C25H35NaO6 B1260236 Hydroxydione sodium succinate CAS No. 53-10-1

Hydroxydione sodium succinate

Cat. No. B1260236
CAS RN: 53-10-1
M. Wt: 454.5 g/mol
InChI Key: BFQDICGJHAONBN-OOFWROCWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Hydroxydione sodium succinate is represented by the chemical formula C25H35NaO6 . Its molecular weight is approximately 454.539 . The InChI Key for this compound is BFQDICGJHAONBN-OOFWROCWSA-M .


Physical And Chemical Properties Analysis

Hydroxydione sodium succinate has a water solubility of 0.00212 mg/mL . Its logP values are 3.67 (ALOGPS) and 3.64 (Chemaxon) . The compound has a physiological charge of -1 and a polar surface area of 100.57 Ų . It has 4 rings in its structure .

Scientific Research Applications

Anti-Hypoxic Activity

Hydroxydione sodium succinate has been studied for its potential anti-hypoxic activity. A 2017 study explored the efficacy of a new complex compound of 5-hydroxy6-methyluracil with sodium succinate in models of acute hemic and acute histotoxic hypoxia. This compound demonstrated activity comparable or superior to reference preparations like reamberin and sodium succinate, with low toxicity in mice (Repina et al., 2017).

Enhancing Drug Performance

In the pharmaceutical industry, hydroxydione sodium succinate has been explored to enhance the performance of drug formulations. A study in 2018 investigated the use of sodium bicarbonate, an internal pH modifier, in conjunction with hydroxypropyl methylcellulose acetate succinate (HPMCAS), a polymeric carrier. This approach aimed to overcome limitations in the application of HPMCAS for narrow absorption window drugs (Vo et al., 2018).

Buccal Mucoadhesive Patch Development

A 2018 study involved the development of a chitosan/gelatin/keratin composite containing hydrocortisone sodium succinate for treating desquamative gingivitis. This research focused on creating a mucoadhesive patch for drug delivery, optimizing various properties like mechanical strength and drug release profile (Davoudi et al., 2018).

Colon-Targeting Hydrogel

Research in 2015 explored the development of a novel pH-sensitive hydrogel loaded with hydrocortisone sodium succinate for targeted drug delivery to the colon. This hydrogel aimed to provide effective therapy for ulcerative colitis with minimal side effects (Wang et al., 2015).

Sorption Properties

A study in 2009 examined the sorption of sodium [3H]succinate on nanohydroxyapatite, revealing specific features of sorption related to structural-morphological modification. This research is significant for developing materials for drug transport and complex succinic acid-containing preparations for medical purposes (Severin et al., 2009).

Heavy Metal Ions Removal

In 2017, a study evaluated hydroxyethylcellulose succinate-Na (HEC-Suc-Na) for the removal of heavy metal ions from aqueous solutions. This research highlights the potential environmental applications of sodium succinate derivatives (Abbas et al., 2017).

Safety And Hazards

Hydroxydione sodium succinate was discontinued as a general anesthetic due to the incidence of thrombophlebitis in patients . Specific safety and hazard information is not detailed in the search results.

properties

IUPAC Name

sodium;4-[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6.Na/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29;/h15,17-20H,3-14H2,1-2H3,(H,28,29);/q;+1/p-1/t15-,17+,18+,19+,20-,24+,25+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQDICGJHAONBN-OOFWROCWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967464
Record name Sodium 4-[(3,20-dioxopregnan-21-yl)oxy]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxydione sodium succinate

CAS RN

53-10-1
Record name Hydroxydione sodium succinate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-[(3,20-dioxopregnan-21-yl)oxy]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYDIONE SODIUM SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53J8I8O5EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxydione sodium succinate
Reactant of Route 2
Hydroxydione sodium succinate
Reactant of Route 3
Hydroxydione sodium succinate
Reactant of Route 4
Hydroxydione sodium succinate
Reactant of Route 5
Hydroxydione sodium succinate
Reactant of Route 6
Hydroxydione sodium succinate

Citations

For This Compound
54
Citations
LH Lerman, WDM Paton - British Journal of Pharmacology and …, 1960 - Wiley Online Library
The actions of hydroxydione sodium succinate (“Viadril”) have been studied in chloralose or decerebrate cats, or cats otherwise untreated. It is virtually devoid of action at the …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
HS SUCCINATE - American Journal of Hospital Pharmacy, 1959 - academic.oup.com
• THE FOLLOWING MONOGRAPHS and Supplement al statements on drugs have been" authorized by the Council on Drugs of the American Medical Association for publication and …
Number of citations: 0 academic.oup.com
M Ducloux - Bulletin de la Societe Medicale d'Afrique Noire de …, 1963 - cabdirect.org
To a boy aged 8 years, suffering from furious rabies, 1 gm. Viadril (hydroxydione sodium succinate) was given every 4 hours to a total of 5 gm., together with chlorpromazine and …
Number of citations: 0 www.cabdirect.org
F MAGORA, VJ COLLINS - Archives of Ophthalmology, 1961 - jamanetwork.com
… Effect of hydroxydione sodium succinate on intraocular pressure. … hydroxydione sodium succinate are based on classification of Howland and Dent for hydroxydione sodium succinate…
Number of citations: 67 jamanetwork.com
HS Succinate - Elsevier
… Hydroxydione sodium succinate is used intravenously as a basal anesthetic or for the induction of … Hydroxydione sodium succinate provides little, if any, analgesia and does not affect …
Number of citations: 0 www.sciencedirect.com
H Selye - Archives of Environmental Health: An International …, 1970 - Taylor & Francis
… , desoxycorticosterone (DOC), hydroxydione sodium succinate, estradiol, and thyroxine, … toxicity of EPN following administration of hydroxydione sodium succinate, may be due to …
Number of citations: 25 www.tandfonline.com
G Heuser, GM LING, NA Buchwald - Archives of Neurology, 1965 - jamanetwork.com
Introduction THE ANESTHETIC effects of cholesterol, 5 steroid hormones, 36,47 and of hydroxydione, sodium succinate, 12,24 a steroid presumably lacking in biological activity, 14 …
Number of citations: 41 jamanetwork.com
J Buckman, JD Hain, BM Smith… - Archives of General …, 1973 - jamanetwork.com
… patients (N = 40) were given drug interviews in which they received in random order one of: saline solution, methamphetamine hydrochloride, hydroxydione sodium succinate (Viadril). …
Number of citations: 12 jamanetwork.com
VG Filimonov, GA Sheveleva, C IaM… - Akusherstvo i …, 1989 - europepmc.org
… The protective effect of the narcoanalgetics, viadril (hydroxydione sodium succinate) and administered intraperitoneally in doses of 5 and 20 mg/kg was studied in the experiment on …
Number of citations: 2 europepmc.org
RM Mamedgasanov, AG Mazovetskiĭ… - Terapevticheskii …, 1988 - europepmc.org
… The patients were treated with antidiabetic drugs per os (with the exception of hydroxydione sodium succinate), platelet aggregation inhibitors (pentoxifylline, acetylsalicylic acid) and …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.